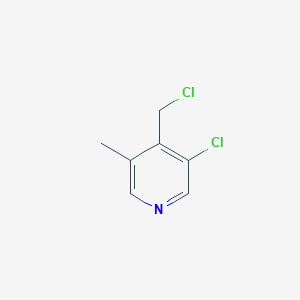
3-Chloro-4-(chloromethyl)-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(chloromethyl)-5-methylpyridine: is a heterocyclic organic compound with a pyridine ring substituted with chlorine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(chloromethyl)-5-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloro-4-(chloromethyl)-5-methylpyridine can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield a variety of substituted pyridines.
- Oxidation reactions can produce pyridine N-oxides or other oxidized derivatives.
- Reduction reactions can result in the formation of amines or other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-4-(chloromethyl)-5-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity makes it valuable for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(chloromethyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, potentially affecting their function and activity.
Comparación Con Compuestos Similares
3-Chloro-4-methylpyridine: Lacks the chloromethyl group, leading to different reactivity and applications.
4-Chloro-3-methylpyridine: Positional isomer with different substitution pattern, affecting its chemical properties.
3-Chloro-5-methylpyridine: Another positional isomer with distinct reactivity.
Uniqueness: 3-Chloro-4-(chloromethyl)-5-methylpyridine is unique due to the presence of both chlorine and chloromethyl groups on the pyridine ring. This combination of substituents imparts specific reactivity patterns, making it a versatile intermediate for various chemical transformations.
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
3-chloro-4-(chloromethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-3-10-4-7(9)6(5)2-8/h3-4H,2H2,1H3 |
Clave InChI |
LBGDFDRVEFXCJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


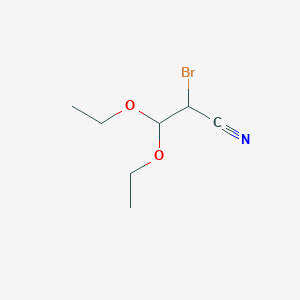
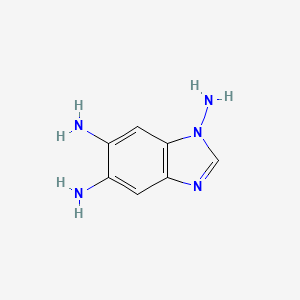
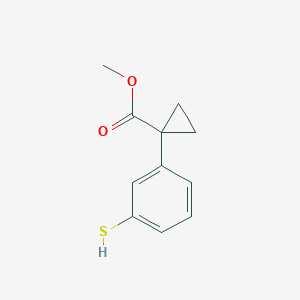
![5-Chloro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15198187.png)
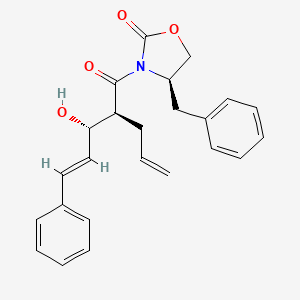
![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)
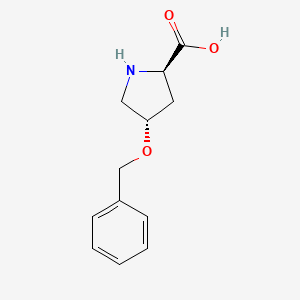
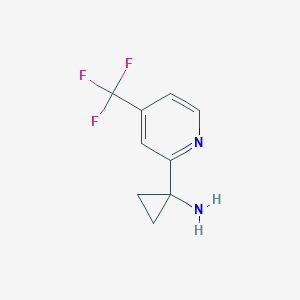
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
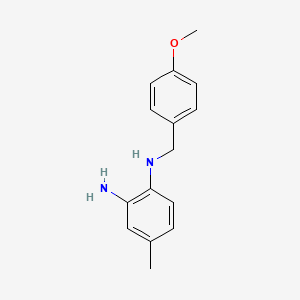
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
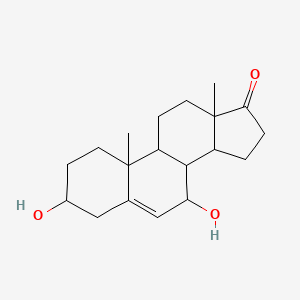
![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)
